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Cat. No.: S548945

Thermodynamic Properties of Raltegravir Potassium in
Solution

The following table summarizes the key experimentally determined properties for aqueous Raltegravir

potassium solutions, both in pure water and in the presence of potassium chloride (KCl) or a-Lactose [1].

Property Property Name Experimental o .
- Key Findings / Interpretation
Category (Symbol) Conditions
Volumetric Apparent Molar Volume  Solvent: Water, Positive V@° values indicate
(V@), Limiting Apparent aqueous KCl, solute-solvent interactions. The
Molar Volume (V@°) aqgueous o- sign and magnitude of the transfer
Lactose volume (AtrV@°) help discern
drug-co-solute interactions.
Compressibility  Isentropic Temperature: Negative KS,@° values suggest
Compressibility (kS), 288.15 K to electrostriction, where water
Limiting Apparent Molar ~ 318.15 K molecules are structured tightly
Isentropic Compression around drug ions.
(KS,9°)
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Property Property Name Experimental - .
. Key Findings / Interpretation
Category (Symbol) Conditions
Viscometric Jones-Dole Coefficient Concentration: Positive B-coefficients signify that
(B), Viscosity B- 0.02t0 0.1 the drug has a structure-making
coefficient of Transfer mol-kg—1 effect in solution.
(AtrB)
Activation Enthalpy (AH2°%#), Pressure: These parameters provide insight
Parameters Entropy (AS2°#) of Atmospheric into the energy barrier and
activation for viscous orderliness of the viscous flow
flow process.

Detailed Experimental Protocol

The research provides a clear methodological framework for obtaining the data summarized above. The

workflow below illustrates the key stages of the experimental process.
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Sample Preparation

[Prepare aqueous solutions of Raltegravir Pc[asslunj C Maintain temperatures at 288.15 K and 318.15 K]

: Concentration: 0.02 t0 0.1 mol'kg™t + Conduct all work at atmospheric pressure
+ Solvents: Water, aqueous KCI, aqueous a-Lactose pheric p!

Experimental Measurements

(Datal’mcessingj (Densily(pa [Speedo[sound(u)j (Visccsny(q))
1

- - Apparent Molar Volume (Vo) sentropic Compressibility (xS)) [ Relative Viscosity (mr)
Derived Parameter Calculation E/w = Mip - (1000*(p-po))(m*p*pe), K5 = U(we*p) = e

Limiting Parameters (V®, KS,¢°) Transfer Parameters (AtrV?, AtrB) Jones-Dole B-coefficient Activation Parameters
e cio=> oA aramete : (AH:%%, AS29%)
from extrapolation (o infinite dilution | Atr = Value in solution - Value in water)  { from (nr -1)Vm vs. Vim plot .
from of viscosity
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The experimental workflow for studying Raltegravir potassium's thermodynamic properties involves

sample preparation, direct measurement, and multi-step data analysis [1].

e Sample Preparation: Researchers prepared solutions of Raltegravir potassium in water, agueous
KCI, and aqueous a-Lactose, with concentrations from 0.02 to 0.1 mol-kg—%. Measurements were
taken at 288.15 K and 318.15 K at atmospheric pressure [1].

¢ Direct Experimental Measurements: The study directly measured three fundamental properties:
density (p) using a vibrating-tube densimeter, speed of sound (u) likely using an ultrasonic
interferometer, and viscosity (n) typically measured with an Ubbelohde-type viscometer [1].

e Data Analysis and Interpretation: Direct measurements were used to calculate apparent molar
volumes, compressibilities, and relative viscosity. Scientists then performed extrapolations to infinite
dilution and calculated transfer parameters to understand solute-solvent and solute-solute
interactions. The temperature dependence of viscosity was used to determine activation parameters,
providing insight into the energy requirements of the viscous flow process [1].
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Interpretation and Research Significance

For a researcher, the key significance lies in what these parameters reveal about the drug's behavior in a

formulation-relevant environment.

¢ Drug-Excipient Interactions: The study specifically investigates interactions with KCI and a-
Lactose, a common pharmaceutical excipient. By analyzing parameters like the transfer volume
(AtrV@©), one can determine whether the drug interacts favorably or unfavorably with these co-
solutes, which is critical for predicting stability in solid dosages or lyophilized products [1].

e Structure-Making Tendency: The positive B-coefficient is a key indicator. It shows that Raltegravir
potassium acts as a structure-maker, increasing the order of water molecules around it. This has
implications for the drug's solubility, diffusion coefficient, and how it might behave in biological fluids

[1].

¢ Hydration and Solvation: The negative values for apparent molar isentropic compression (KS,°)
and the calculated hydration number (nH) provide strong evidence for electrostriction. This
phenomenon confirms that the charged groups of the drug strongly hydrate, leading to a tightly bound
hydration shell that is critical for understanding its dissolution and stability in aqueous media [1].

Conclusion and Research Context

This experimental data provides a robust thermodynamic profile of Raltegravir potassium in solution. The
methodologies outlined are standard yet powerful for probing solute-solvent interactions. It is worth noting
that the physical form of the drug substance (e.g., crystalline polymorphs like Form 3) can also influence its
ultimate solubility and dissolution rate, which is a separate but related area of research covered in patent

literature [2] [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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